molecular formula C11H7ClFNO2 B12254212 N-(4-chloro-2-fluorophenyl)furan-3-carboxamide

N-(4-chloro-2-fluorophenyl)furan-3-carboxamide

Cat. No.: B12254212
M. Wt: 239.63 g/mol
InChI Key: UHENVJXKKPZGIX-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)furan-3-carboxamide is a chemical compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, a carboxamide group, and a substituted phenyl ring with chlorine and fluorine atoms. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)furan-3-carboxamide

InChI

InChI=1S/C11H7ClFNO2/c12-8-1-2-10(9(13)5-8)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15)

InChI Key

UHENVJXKKPZGIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)C2=COC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with 4-chloro-2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)furan-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-fluorophenyl)furan-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and lipophilicity, potentially improving its efficacy as a drug candidate.

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